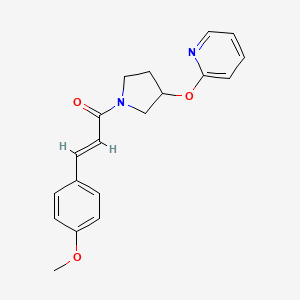![molecular formula C10H9N3O B2658062 N-Pyrazolo[1,5-a]pyridin-3-ylprop-2-enamide CAS No. 2190141-28-5](/img/structure/B2658062.png)
N-Pyrazolo[1,5-a]pyridin-3-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Pyrazolo[1,5-a]pyridin-3-ylprop-2-enamide” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyridines . Pyrazolo[1,5-a]pyridines are a type of heterocyclic compounds that have been studied for their potential applications in various fields .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridines can be achieved through a [3 + 2]-cycloaddition of N-aminopyridinium ylides and ynals . This process involves the use of N-aminopyridinium ylides as a 1,3-dipole and a nitrogen source, resulting in the production of cyanated pyrazolo[1,5-a]pyridines .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyridines is characterized by a pyrazolo core fused with a pyridine ring . The properties and stability of these compounds can be influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridines can undergo various chemical reactions. For instance, they can participate in cycloaddition reactions with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine, to produce pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyridines can be influenced by various factors. For instance, their photophysical properties can be tuned by introducing electron-donating groups at position 7 on the fused ring .Mécanisme D'action
While the specific mechanism of action for “N-Pyrazolo[1,5-a]pyridin-3-ylprop-2-enamide” is not mentioned in the retrieved papers, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to act as inhibitors of CDK2, a protein kinase involved in cell proliferation .
Propriétés
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-10(14)12-8-7-11-13-6-4-3-5-9(8)13/h2-7H,1H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCNYHUQYJUTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C2C=CC=CN2N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2657981.png)
![Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2657982.png)
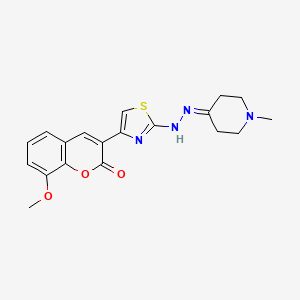
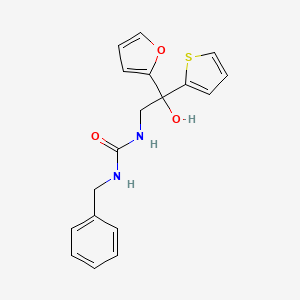

![N-{[4-fluoro-2-(4-fluorophenyl)phenyl]sulfamoyl}acetamide](/img/structure/B2657988.png)
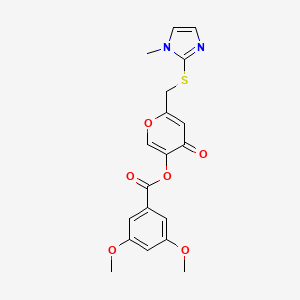

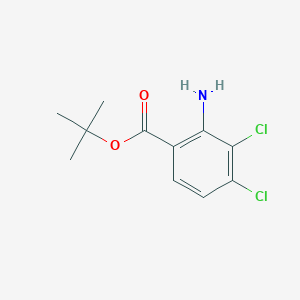
![2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B2657995.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-(3,5-dimethyl-piperidin-1-yl)-acetamide](/img/structure/B2657996.png)

![3,4,5-trimethoxy-N-[[5-methylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2658001.png)
